molecular formula C9H9ClO B2526819 5-chloro-2,3-dihydro-1H-inden-2-ol CAS No. 1227622-99-2

5-chloro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2526819
CAS No.: 1227622-99-2
M. Wt: 168.62
InChI Key: GJASWIDTSFDSIH-UHFFFAOYSA-N
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Description

5-chloro-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of indan-2-ol and is characterized by the presence of a chlorine atom at the 5-position of the indan ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dihydro-1H-inden-2-ol typically involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. One common method employs sodium borohydride (NaBH₄) as the reducing agent in a water-titanium (IV) iodide (TI-IF) solution. The reaction conditions are carefully controlled to ensure the selective reduction of the ketone group to an alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: The compound can be further reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-2-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the ketone group.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,3-dihydro-1H-inden-2-ol.

    Substitution: Various substituted indan-2-ol derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dihydro-1H-inden-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-2-ol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    5-chloro-2,3-dihydro-1H-inden-1-one: The ketone analog of 5-chloro-2,3-dihydro-1H-inden-2-ol, which can be reduced to form the alcohol.

    5-chloroindole: Contains a similar indole ring system but with different functional groups and properties.

Uniqueness

The presence of the chlorine atom at the 5-position of the indan ring system makes this compound unique. This structural feature can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other related compounds .

Biological Activity

5-Chloro-2,3-dihydro-1H-inden-2-ol is an organic compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a chlorine atom, influence its biological activity and reactivity. This article delves into the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₈ClO
Molecular Weight172.61 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The mechanism of action for this compound is largely dependent on its interaction with biological targets such as enzymes and receptors. The chlorine atom may enhance the compound's binding affinity and selectivity towards these targets. For instance, it has been suggested that the compound can modulate the activity of certain enzymes involved in metabolic processes, which could lead to therapeutic effects against various diseases.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that compounds derived from this compound showed growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with GI50 values ranging from 29 nM to 78 nM .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in cancer pathways. In particular, it was found to inhibit mutant EGFR/BRAF pathways, which are critical in the proliferation of certain cancers . The IC50 values for these inhibitory actions were reported between 68 nM and 89 nM for various synthesized derivatives.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to understand its unique biological profile:

CompoundKey FeaturesBiological Activity
2,3-Dihydro-1H-inden-2-olLacks chlorine; different reactivityLower antiproliferative effects
5-Chloro-2,3-dihydro-1H-indeneKetone analog; reduced form leads to different activityVaries based on substitution
5-ChloroindoleSimilar indole structure; different functional groupsPotentially different pharmacological profiles

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives based on this compound showed considerable cytotoxicity against various cancer cell lines. For instance, one derivative exhibited a GI50 of 29 nM against Panc-1 cells .
  • Mechanistic Studies : Investigations into the molecular interactions revealed that the chlorine atom forms significant interactions with key amino acids in target proteins, enhancing binding affinity and specificity.
  • Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, making it valuable in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJASWIDTSFDSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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